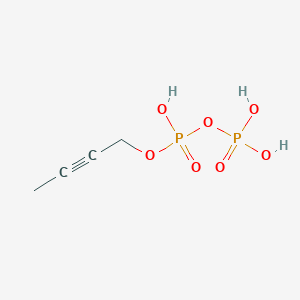
But-2-Yn-1-Yl Trihydrogen Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BPH-1086, also known as diphosphoric acid 2-butyn-1-yl ester, is a chemical compound that functions as an inhibitor of the enzyme IspH. IspH is the last enzyme in the nonmevalonate pathway, which is crucial for the biosynthesis of isoprenoids in bacteria. This pathway is absent in humans, making IspH a promising target for developing antibiotics against bacterial pathogens.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BPH-1086 involves the preparation of diphosphoric acid 2-butyn-1-yl ester. The synthetic route typically includes the reaction of 2-butyn-1-ol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of BPH-1086 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BPH-1086 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert BPH-1086 into its reduced forms.
Substitution: The ester group in BPH-1086 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with BPH-1086 under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BPH-1086 can yield corresponding carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
BPH-1086 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in inhibiting the IspH enzyme in bacterial pathogens.
Medicine: Potential use as an antibiotic due to its ability to target the nonmevalonate pathway in bacteria.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
BPH-1086 exerts its effects by inhibiting the IspH enzyme. The IspH enzyme, also known as LytB, is involved in the final step of the nonmevalonate pathway, which is essential for the biosynthesis of isoprenoids in bacteria. BPH-1086 binds to the active site of IspH, preventing the enzyme from catalyzing the conversion of its substrate. This inhibition disrupts the production of isoprenoids, leading to the death of bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fosmidomycin: Another inhibitor of the nonmevalonate pathway, targeting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase.
Triclosan: Inhibits the enzyme enoyl-acyl carrier protein reductase in the fatty acid synthesis pathway of bacteria.
MurA-IN-2: Inhibits the enzyme MurA, which is involved in the synthesis of peptidoglycan in bacterial cell walls.
Uniqueness
BPH-1086 is unique in its specific inhibition of the IspH enzyme, which is not targeted by many other antibiotics. This specificity makes it a valuable tool for studying the nonmevalonate pathway and developing new antibiotics that can overcome resistance mechanisms in bacteria.
Eigenschaften
Molekularformel |
C4H8O7P2 |
|---|---|
Molekulargewicht |
230.05 g/mol |
IUPAC-Name |
but-2-ynyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C4H8O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h4H2,1H3,(H,8,9)(H2,5,6,7) |
InChI-Schlüssel |
MMKJTWNLJFDOFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCOP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




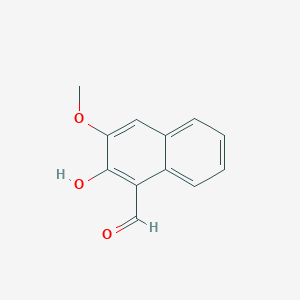
![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)

![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
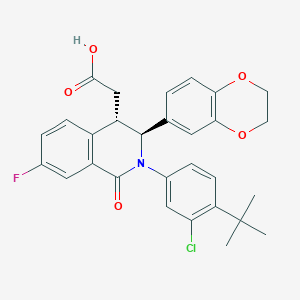
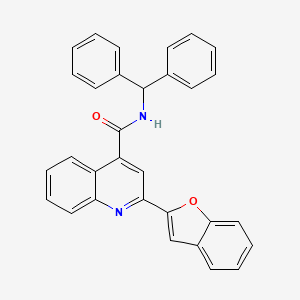
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
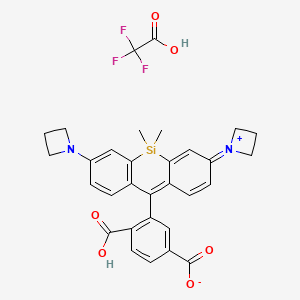
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
